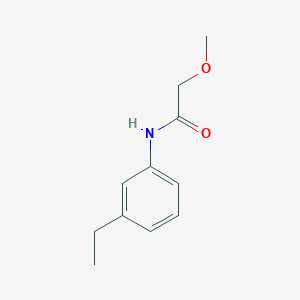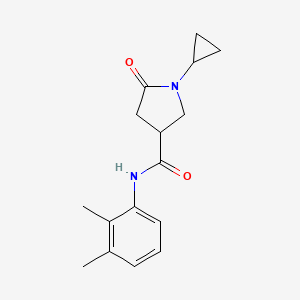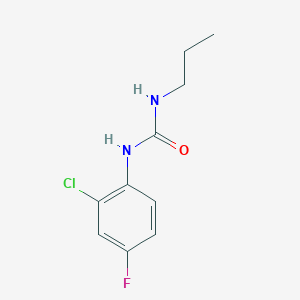
2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile, also known as PEPcN, is a chemical compound that belongs to the pyridine family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.
Aplicaciones Científicas De Investigación
2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has shown potential applications in medicinal chemistry and biochemistry. It has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has also been studied as a potential inhibitor of protein-protein interactions, which are involved in various cellular processes. Moreover, 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has been studied as a potential fluorescent probe for the detection of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins involved in cellular processes. 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has also been shown to induce apoptosis, which is a programmed cell death mechanism. The exact molecular targets of 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile are still under investigation.
Biochemical and Physiological Effects:
2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has also been shown to inhibit the aggregation of amyloid-beta peptide, which is involved in the pathogenesis of Alzheimer's disease. Moreover, 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has been shown to protect dopaminergic neurons from oxidative stress, which is involved in the pathogenesis of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile is also soluble in various solvents, which makes it easy to work with in different experimental setups. However, 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. Moreover, its potential toxicity and side effects are not well studied.
Direcciones Futuras
There are several future directions for the research on 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile. One direction is to study its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action and molecular targets. Moreover, 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile can be further modified to improve its efficacy and specificity. Finally, 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile can be studied as a potential fluorescent probe for the detection of metal ions in biological systems.
Conclusion:
In conclusion, 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile is a promising compound with potential applications in medicinal chemistry and biochemistry. Its synthesis method has been optimized to yield high purity and high yield. 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has shown potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is still under investigation, and its potential toxicity and side effects are not well studied. However, 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has several advantages for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile involves the reaction of 2-aminopyridine with 2-bromoethyl phenyl sulfide in the presence of a base. The reaction yields 2-(2-phenylsulfanylethylamino)pyridine, which is then further reacted with acetonitrile and a base to form 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile. The synthesis method has been optimized to yield high purity and high yield of 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile.
Propiedades
IUPAC Name |
2-(2-phenylsulfanylethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c15-11-12-5-4-8-16-14(12)17-9-10-18-13-6-2-1-3-7-13/h1-8H,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVSYLTWEBAIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)



![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)
![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7515329.png)



![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)